N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPHQ, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery. This compound belongs to the quinolinecarboxamide family and has a molecular weight of 365.18 g/mol.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to inhibit the activity of topoisomerase II and induce the production of reactive oxygen species. Physiologically, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells, exhibit antifungal activity against Candida albicans, and exhibit antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery. However, there are also limitations to using N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study its safety and toxicity in animal models. Additionally, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Overall, N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has the potential to be a valuable tool in scientific research and drug discovery.
Scientific Research Applications
N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, antifungal, and antiviral activities. N-(2-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been reported to exhibit antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
N-(2-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZGVBBQGWAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2,4-dihydroxyquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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